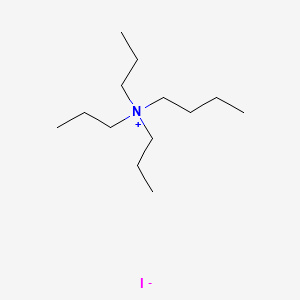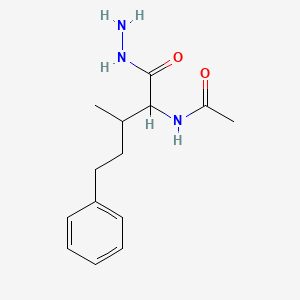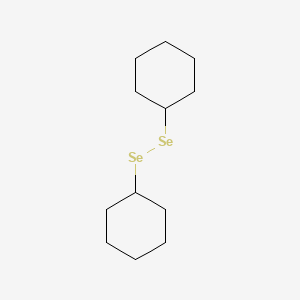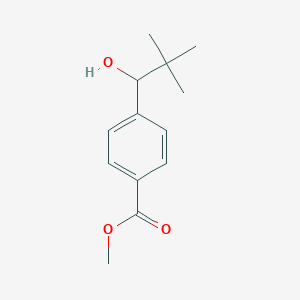
Butyltripropylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltripropylammonium iodide is a quaternary ammonium salt with the chemical formula C13H30IN. This compound is characterized by the presence of a butyl group and three propyl groups attached to a central nitrogen atom, with an iodide ion as the counterion. Quaternary ammonium salts like this compound are known for their ionic properties and are widely used in various chemical applications due to their ability to facilitate reactions between different phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyltripropylammonium iodide typically involves the quaternization of tripropylamine with butyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
(C3H7)3N+C4H9I→(C3H7)3NC4H9+I−
The reaction mixture is heated to reflux for several hours, after which the solvent is evaporated, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyltripropylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between reactants in different phases (e.g., organic and aqueous phases).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. These reactions are typically carried out in aqueous or mixed solvent systems.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Phase Transfer Catalysis: The compound is used in conjunction with organic solvents and aqueous solutions to enhance the solubility and reactivity of reactants.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
Butyltripropylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is used in the preparation of ionic liquids, which have applications in enzyme catalysis and protein stabilization.
Medicine: Quaternary ammonium salts are explored for their antimicrobial properties and potential use in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of butyltripropylammonium iodide primarily involves its role as a phase transfer catalyst. The large organic cation enhances the solubility of polar reactants in non-polar solvents, thereby facilitating the transfer of ions across phase boundaries. This property is crucial in promoting reactions between reactants situated in different phases, increasing reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Iodide: Similar in structure but with four butyl groups instead of three propyl and one butyl group.
Tetrapropylammonium Iodide: Contains four propyl groups attached to the nitrogen atom.
Tetraethylammonium Iodide: Contains four ethyl groups attached to the nitrogen atom.
Uniqueness
Butyltripropylammonium iodide is unique due to its specific combination of butyl and propyl groups, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a phase transfer catalyst and its solubility in various solvents, making it a versatile compound in both laboratory and industrial applications.
Properties
CAS No. |
3593-24-6 |
|---|---|
Molecular Formula |
C13H30IN |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
butyl(tripropyl)azanium;iodide |
InChI |
InChI=1S/C13H30N.HI/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UDFFPWUKZUUZFV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCC)(CCC)CCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)

![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)

![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)




![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
